Cas no 573933-25-2 (1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione
- 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(4-morpholinylmethyl)-
- 1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 573933-25-2
- AKOS000722069
- 1,3-DIMETHYL-8-[(MORPHOLIN-4-YL)METHYL]-7-(3-OXOBUTAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- F1717-0021
- BAS 07401561
- AKOS016336649
-
- インチ: 1S/C16H23N5O4/c1-10(11(2)22)21-12(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(4)16(24)18(14)3/h10H,5-9H2,1-4H3
- InChIKey: JYRIVRVASJOJTH-UHFFFAOYSA-N
- SMILES: N1(C(C)C(=O)C)C2=C(N(C)C(=O)N(C)C2=O)N=C1CN1CCOCC1
計算された属性
- 精确分子量: 349.17500423g/mol
- 同位素质量: 349.17500423g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 565
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88Ų
- XLogP3: -0.7
1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1717-0021-3mg |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F1717-0021-1mg |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F1717-0021-2μmol |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F1717-0021-2mg |
1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
573933-25-2 | 90%+ | 2mg |
$88.5 | 2023-05-17 |
1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dioneに関する追加情報
1,3-Dimethyl-8-(Morpholin-4-Yl)Methyl-7-(3-Oxobutan-2-Yl)-2,3,6,7-Tetrahydro-1H-Purine-2,6-Dione: A Comprehensive Overview
The compound CAS No 573933-25-2, also known as 1,3-dimethyl-8-(morpholin-4-yl)methyl-7-(3-oxobutan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and applications in therapeutic agents.
Purine derivatives have long been a focal point in pharmaceutical research due to their structural versatility and ability to interact with various biological targets. The purine ring in this compound serves as a scaffold for attaching various functional groups, which can enhance its bioactivity and selectivity. The presence of the morpholinyl group at the 8-position of the purine ring is particularly interesting as it contributes to the molecule's stability and ability to form hydrogen bonds with biological targets.
Recent studies have highlighted the potential of this compound as a modulator of specific cellular pathways involved in diseases such as cancer and neurodegenerative disorders. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways. This makes it a promising candidate for the development of targeted therapies.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the oxobutanoyl group at the 7-position is achieved through a carefully designed coupling reaction, while the installation of the morpholinyl methyl group at the 8-position involves a nucleophilic substitution step.
In terms of pharmacokinetics, this compound demonstrates favorable absorption and bioavailability profiles in preclinical models. Its ability to penetrate cellular membranes efficiently suggests that it could be effective in treating conditions where intracellular drug delivery is critical. Additionally, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile compared to other purine derivatives.
The structural features of this compound also make it an attractive candidate for further modification and optimization. For example, substituting the methyl groups at positions 1 and 3 with other functional groups could potentially enhance its potency or selectivity for specific targets. Furthermore, exploring different stereochemical configurations could provide insights into how spatial arrangements influence biological activity.
In conclusion, CAS No 573933-25-2 represents a significant advancement in the field of purine-based drug development. Its unique structure and promising biological properties position it as a valuable tool for researchers working on innovative therapeutic solutions. As ongoing studies continue to uncover its full potential, this compound is likely to play an increasingly important role in the development of next-generation medicines.
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